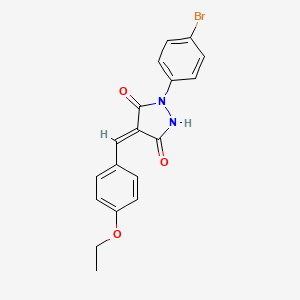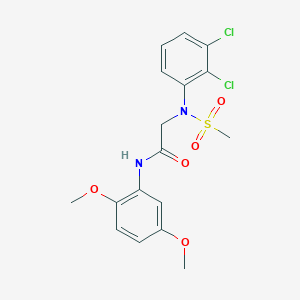![molecular formula C20H24N2O3S B3545209 N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3545209.png)
N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
Vue d'ensemble
Description
N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, also known as MS-275, is a histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to have promising anti-tumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDAC activity, this compound can cause the acetylation of histone proteins, leading to changes in gene expression that can promote tumor cell death. In addition, this compound has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, further promoting tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor cell proliferation, induce tumor cell death, and inhibit tumor angiogenesis. In addition, this compound has been shown to have immunomodulatory effects, including the activation of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its specificity for HDAC enzymes. This specificity allows for the targeted inhibition of HDAC activity, which can lead to changes in gene expression that are relevant to cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
There are a number of future directions for the study of N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. In addition, there is ongoing research into the use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, there is interest in the development of new HDAC inhibitors that have improved specificity and reduced toxicity compared to this compound.
Applications De Recherche Scientifique
N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can cause the acetylation of histone proteins, leading to changes in gene expression that can promote tumor cell death.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-3-4-8-18(16)15-22(26(2,24)25)19-11-9-17(10-12-19)20(23)21-13-5-6-14-21/h3-4,7-12H,5-6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZJPCGJEXFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545131.png)

![2-(2-bromo-4-isopropylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3545144.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545153.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3545159.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B3545169.png)

![N~2~-(3-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3545194.png)
![2-{[2-(ethylsulfinyl)ethyl]thio}-6-(4-methylphenyl)-4-phenylnicotinonitrile](/img/structure/B3545202.png)
![7-[(4-chlorobenzyl)oxy]-4-methyl-8-propionyl-2H-chromen-2-one](/img/structure/B3545203.png)

![4-{[2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]methyl}benzoic acid](/img/structure/B3545228.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3545232.png)
![1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3545235.png)